1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane
CAS No.: 865-77-0
Cat. No.: VC3694180
Molecular Formula: C9F19I
Molecular Weight: 595.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865-77-0 |
|---|---|
| Molecular Formula | C9F19I |
| Molecular Weight | 595.97 g/mol |
| IUPAC Name | 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-8-iodo-2-(trifluoromethyl)octane |
| Standard InChI | InChI=1S/C9F19I/c10-1(7(21,22)23,8(24,25)26)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)9(27,28)29 |
| Standard InChI Key | VRJGWRPPKVEMMR-UHFFFAOYSA-N |
| SMILES | C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F |
| Canonical SMILES | C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F |
Introduction
Chemical Identity and Fundamental Properties
Basic Identification and Nomenclature
1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane, commonly referred to as perfluoroisononyl iodide, is a highly fluorinated organic compound containing both fluorine and iodine atoms. This compound has a Chemical Abstracts Service (CAS) registry number of 865-77-0, which serves as its unique identifier in chemical databases and literature. The systematic IUPAC name fully describes its chemical structure, indicating the positions of fluorine substitutions and the presence of an iodo group at position 8, as well as a trifluoromethyl group at position 2 of the octane chain.
Molecular Characteristics and Structure
The compound has a molecular formula of C9F19I, indicating it contains 9 carbon atoms, 19 fluorine atoms, and 1 iodine atom. The molecular weight is calculated at 595.97 g/mol, reflecting its relatively high mass due to the numerous fluorine atoms and the iodine atom. The structure features a highly fluorinated carbon backbone with a characteristic iodine atom at one end. The Standard InChI notation for this compound is InChI=1S/C9F19I/c10-1(7(21,22)23,8(24,25)26)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)9(27,28)29, which provides a standardized digital representation of the chemical structure.
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9F19I | |
| Molecular Weight | 595.97 g/mol | |
| CAS Number | 865-77-0 | |
| Physical State | Not specified in sources | - |
| Standard InChI | InChI=1S/C9F19I/c10-1(7(21,22)23,8(24,25)26)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)9(27,28)29 |
Classification and Relation to PFAS
PFAS Classification System
1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane belongs to the broader category of per- and polyfluoroalkyl substances (PFAS). PFAS constitute a large group of synthetic chemicals that are characterized by the presence of multiple carbon-fluorine bonds . These substances have been widely used in various industrial and consumer applications due to their unique properties, including water and oil repellency, thermal stability, and chemical resistance. The classification of this compound within the PFAS family is significant for understanding its behavior in environmental and biological systems.
Structural Comparisons with Other PFAS
When compared to other PFAS compounds, 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane stands out due to its specific substitution pattern and the presence of an iodine atom. Within the broader PFAS family, compounds can vary significantly in chain length, functional groups, and substitution patterns, which in turn affects their environmental fate and toxicological profiles . The presence of the iodine atom in this particular compound may introduce distinctive reactivity patterns that differentiate it from other perfluorinated compounds.
Analytical Identification Characteristics
In analytical chemistry, PFAS compounds including 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane exhibit specific characteristics that aid in their identification . When analyzed with ion mobility spectrometry-mass spectrometry (IMS-MS), PFAS occupy a distinct region in the collision cross section (CCS) versus mass-to-charge ratio (m/z) space . This distinction arises because fluorine atoms, though similar in atomic radius to hydrogen atoms, are significantly heavier (18.9984 Da versus 1.0078 Da), resulting in a characteristic positioning in analytical data . These unique analytical signatures facilitate the identification and quantification of this compound in complex environmental and biological samples.
Applications and Uses
Research Applications
In the research domain, this compound finds application in scientific studies related to surfactants and firefighting agents. Its ability to form stable interfaces at air-water boundaries makes it particularly interesting for fundamental studies of surface phenomena. Additionally, the compound's unique structure and properties make it valuable for investigating the behavior of perfluorinated substances in various environmental and biological contexts. As research into PFAS compounds continues to expand, this particular substance may serve as an important model compound for understanding the broader class of perfluorinated chemicals.
Synthesis and Chemical Reactions
Environmental and Health Implications
Environmental Persistence
As a member of the PFAS family, 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane is likely characterized by environmental persistence. PFAS compounds are known for their resistance to degradation in the environment, a property that stems from the strength of the carbon-fluorine bonds that define this class of chemicals . This persistence raises concerns about the long-term accumulation of such compounds in various environmental compartments, including soil, water, and potentially biological systems. The specific environmental fate of this compound would depend on factors such as its physical properties, reactivity, and interactions with environmental matrices.
Analytical Methods and Characterization
Advanced Analytical Techniques
The characterization and detection of 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane and related PFAS compounds involve sophisticated analytical techniques . Recent research has employed multidimensional analytical platforms that couple reversed-phase liquid chromatography (RPLC), electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), drift tube ion mobility spectrometry (IMS), and mass spectrometry (MS) . These combined techniques allow for the determination of retention times, collision cross section (CCS) values, and mass-to-charge (m/z) ratios, providing a comprehensive characterization of PFAS compounds .
Data Resources and Repositories
The scientific community has recognized the importance of compiling comprehensive data on PFAS compounds to facilitate their identification and study . Multidimensional datasets containing information on PFAS characteristics have been developed and made publicly available through repositories such as Zenodo and specialized laboratory databases . These resources provide valuable reference data for researchers working with 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane and other PFAS compounds, enabling more accurate identification and quantification in complex samples .
Ionization Characteristics
In mass spectrometric analyses, PFAS compounds can form various ion types depending on the ionization conditions . These include negative ions such as [M-H]−, [M-H-CO2]−, [M+Cl]−, and positive ions such as [M+H]+, [M+NH4]+, [M+Na]+, [M+K]+, among others . Understanding the ionization behavior of 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane is crucial for developing accurate and sensitive analytical methods for its detection and quantification in environmental and biological samples . The specific ionization characteristics of this compound would depend on its unique structure and the analytical conditions employed.
Current Research Trends and Future Directions
Expanding Analytical Capabilities
Current research trends involve enhancing the analytical capabilities for identifying and characterizing PFAS compounds, including 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane . The development of multidimensional analytical libraries that include retention times, collision cross section values, and mass-to-charge ratios represents a significant advancement in this field . These resources aim to provide the scientific community with essential characteristics to expand analytical assessments of PFAS and augment machine learning training sets for discovering new PFAS compounds . The continued refinement of these analytical methods will likely play a crucial role in advancing our understanding of this compound and related PFAS.
Environmental Monitoring Advances
Given the growing concerns about PFAS in the environment, research efforts are increasingly focused on improving environmental monitoring techniques for these compounds . The development of more sensitive, selective, and comprehensive analytical methods is essential for accurately assessing the environmental presence and behavior of 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane and other PFAS . These advancements will contribute to a better understanding of the environmental fate and potential impacts of this compound, informing regulatory decisions and remediation strategies .
Structure-Activity Relationship Studies
Understanding the relationship between the structure of PFAS compounds and their biological and environmental behavior represents an important research direction . For 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane, studies that correlate its unique structural features—such as the presence of the iodine atom and the specific pattern of fluorination—with its physicochemical properties, environmental behavior, and potential biological effects would provide valuable insights . Such structure-activity relationship studies could inform the design of safer alternatives and contribute to a more comprehensive understanding of PFAS toxicology and environmental chemistry.
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